molecular formula C7H9O4P B8762831 hydroxy(phenyl)methylphosphonic acid

hydroxy(phenyl)methylphosphonic acid

Cat. No. B8762831
M. Wt: 188.12 g/mol
InChI Key: YLVXPXINUWURSG-UHFFFAOYSA-N
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Patent
US09399653B2

Procedure details

4 (0.15 g, 0.69 mmol, 1 eq) was dissolved in dry DCM (5 mL). TMSBr (0.77 mL, 5.52 mmol, 8 eq) was added to the solution under an inert atmosphere. The reaction was stirred for 20 h at room temperature. The solvent was then evaporated, and MeOH (5 mL) was added to the reaction mixture and stirred for 1 h. The solvent was evaporated and the crude product was dissolved in water (5 mL), filtered and freeze dried, yielding 6 as a white powder (130 mg, 70%). 1H NMR (400 MHz, D2O) δ 7.52-7.31 (m, 5H), 4.99 (d, J=12.3 Hz, 1H). 13C NMR (101 MHz, D2O) δ 137.45, 128.78 (d, JC-P=2.3 Hz), 128.52 (d, JC-P=2.9 Hz), 127.39 (d, JC-P=5.7 Hz), 71.02 (d, JC-P=158.3 Hz). 31P NMR (162 MHz D2O) δ 20.98 (s). ESIMS calculated for C-7H9O4PNa [M+Na]+211.01, found: 211.02; mp 160-162° C.
Name
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.77 mL
Type
reactant
Reaction Step Two
Name
Yield
70%

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([P:9](=[O:14])([O:12]C)[O:10]C)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C[Si](Br)(C)C>C(Cl)Cl>[OH:1][CH:2]([P:9](=[O:10])([OH:14])[OH:12])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0.15 g
Type
reactant
Smiles
OC(C1=CC=CC=C1)P(OC)(OC)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.77 mL
Type
reactant
Smiles
C[Si](C)(C)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 20 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated
ADDITION
Type
ADDITION
Details
MeOH (5 mL) was added to the reaction mixture
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the crude product was dissolved in water (5 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
freeze dried

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
OC(C1=CC=CC=C1)P(O)(O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 130 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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